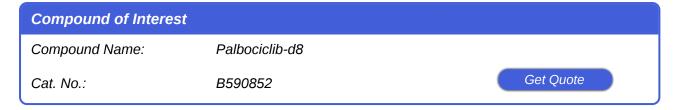


Palbociclib-d8: A Technical Guide for Researchers

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An In-depth Examination of the Deuterated Analog for Advanced Analytical Applications

Palbociclib-d8 is the deuterium-labeled form of Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2] As a stable isotope-labeled analog, **Palbociclib-d8** serves as an indispensable tool in clinical and research settings, primarily as an internal standard for highly accurate and precise quantification of Palbociclib in biological matrices using mass spectrometry.[1][3] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and detailed experimental protocols for its application.

Core Chemical and Physical Properties

Palbociclib-d8 is structurally identical to Palbociclib, with the exception of eight hydrogen atoms on the piperazine ring, which have been replaced by deuterium atoms.[4][5] This isotopic substitution results in a higher molecular weight while maintaining the same chemical reactivity, making it an ideal internal standard for bioanalytical assays.



Property	Value	Reference(s)
Chemical Name	6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one	[5][6]
Synonyms	PD 0332991-d8, Palbociclib D8	[1][2]
Molecular Formula	C24H21D8N7O2	[2][7][8]
Molecular Weight	455.58 g/mol	[7][8]
CAS Number	1628752-83-9	[2][7]
Appearance	Light yellow to yellow solid	[2]
Storage Temperature	-20°C	[2][9]
Solubility	Soluble in DMSO. In H ₂ O, 5 mg/mL is achievable when pH is adjusted to 3 with 1M HCl, with sonication and heating recommended.	[2][9]
Purity (Isotopic)	Typically ≥98% deuterated forms	[2][10]

Mechanism of Action: CDK4/6 Inhibition

Palbociclib functions by selectively inhibiting the cyclin-dependent kinases CDK4 and CDK6. [11][12] These kinases are crucial regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[12][13] In many cancers, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation.

The mechanism proceeds as follows:

Cyclin D binds to and activates CDK4 and CDK6.



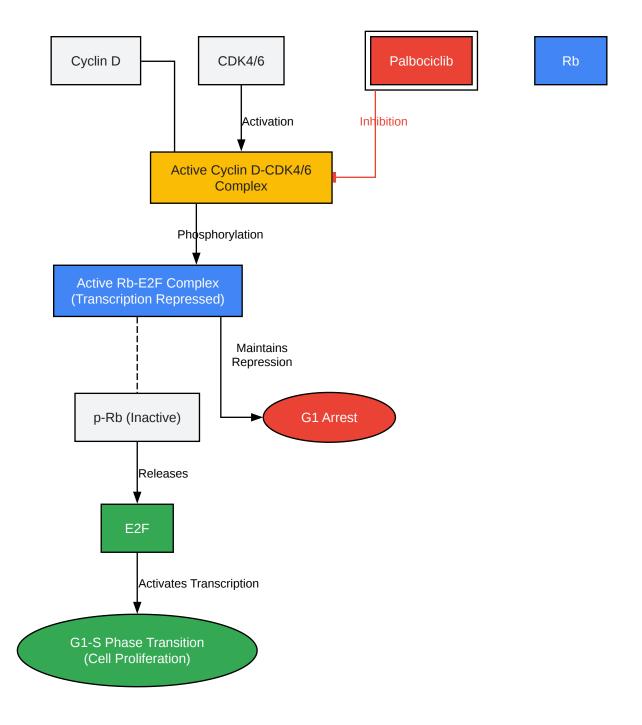




- The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).[14]
 [15]
- Phosphorylation inactivates Rb, causing it to release the E2F transcription factor.
- E2F then activates the transcription of genes required for the cell to enter the S phase and begin DNA replication.

By inhibiting CDK4 and CDK6, Palbociclib prevents the phosphorylation of Rb.[13][15] This maintains Rb in an active, E2F-bound state, thereby blocking the G1-to-S phase transition and inducing cell cycle arrest.[11][15] This targeted action effectively halts the proliferation of cancer cells that rely on this pathway.





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Palbociclib's inhibition of the CDK4/6-Rb signaling pathway.

Experimental Application and Protocols

The primary application of **Palbociclib-d8** is as an internal standard (IS) for the quantification of Palbociclib in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] Its co-elution with the unlabeled drug and distinct mass-to-charge ratio (m/z)



allow for correction of variations in sample preparation and instrument response, ensuring high accuracy.

Detailed Protocol: Quantification of Palbociclib in Human Plasma via LC-MS/MS

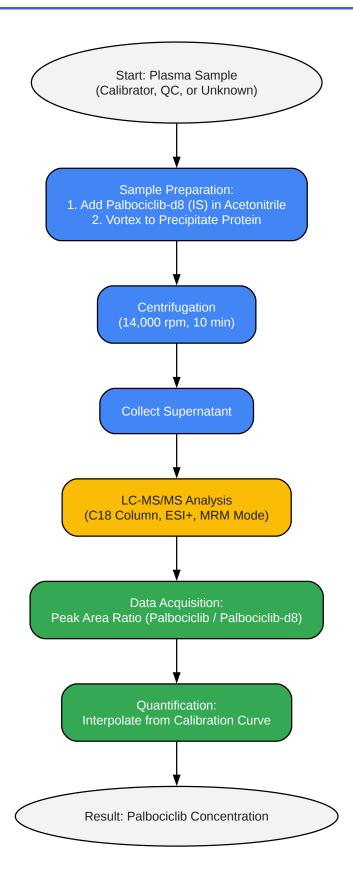
This protocol describes a method for the simultaneous quantification of Palbociclib using **Palbociclib-d8** as an internal standard.

- 1. Preparation of Stock and Working Solutions:
- Palbociclib Stock Solution (0.2 mg/mL): Accurately weigh and dissolve Palbociclib analytical standard in dimethyl sulfoxide (DMSO).[3]
- Palbociclib-d8 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Palbociclib-d8 in DMSO.[3]
- Working Solutions (WSs): Prepare a series of calibration curve and quality control (QC)
 working solutions by serially diluting the Palbociclib stock solution with methanol (MeOH).[3]
- IS Working Solution (ISWS 62.5 ng/mL): Dilute the **Palbociclib-d8** stock solution with MeOH to achieve the final concentration. This solution is used for protein precipitation.[3]
- 2. Sample Preparation (Protein Precipitation):
- To 50 μ L of human plasma sample (calibrator, QC, or unknown), add 150 μ L of the ISWS in acetonitrile.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- 3. LC-MS/MS Instrumentation and Conditions:
- LC System: High-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.[16]



- Column: Reversed-phase C18 column (e.g., XBridge BEH C18).[10]
- Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[17]
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.[10]
- Detection Mode: Multiple Reaction Monitoring (MRM).[10]
- MRM Transitions:
 - Palbociclib: m/z 448 > 380[10]
 - Palbociclib-d8 (IS): m/z 456 > 388[10]
- 4. Data Analysis:
- Quantify Palbociclib in the samples by calculating the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios against the known concentrations of the calibrators.
- Determine the concentration of Palbociclib in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.





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Bioanalytical workflow for Palbociclib quantification.



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